![molecular formula C21H17N B567248 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole CAS No. 1257220-47-5](/img/structure/B567248.png)
7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole
Overview
Description
7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole is a semiconductor material that has been used in the manufacture of solar cells . It is an efficient light absorber and can be used as an active layer for photovoltaic devices .
Molecular Structure Analysis
The molecular formula of this compound is C21H17N . The InChI code is 1S/C21H17N/c1-21(2)17-9-5-3-7-13(17)15-11-16-14-8-4-6-10-19(14)22-20(16)12-18(15)21/h3-12,22H,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.37 . It has a density of 1.2±0.1 g/cm3, a boiling point of 493.9±14.0 °C at 760 mmHg, and a flash point of 219.5±12.7 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .Scientific Research Applications
Violet OLEDs : A study by Patil, Lim, and Lee (2021) demonstrates the use of 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole subunits in creating a novel violet emitter for OLEDs. This development led to narrow-band, pure violet emission, with high external quantum efficiency and reduced nonradiative recombination rates (Patil, V. V., Lim, J., & Lee, J. Y., 2021).
Green Phosphorescent OLEDs : In another study, Park et al. (2021) synthesized a host material for green phosphorescent OLEDs using a derivative of this compound. This material exhibited high solubility, thermal stability, and efficient hole transport capabilities, contributing to the long lifetime and high efficiency of the OLEDs (Park, E. Y., Lee, D. H., Le, T. N., Shin, C. M., Lee, J., & Suh, M., 2021).
Anti-HIV Activity : Saturnino et al. (2018) explored the anti-HIV potential of chloro-1,4-dimethyl-9H-carbazole derivatives, demonstrating that a nitro-derivative showed promise as a lead for novel anti-HIV drugs (Saturnino, C., Grande, F., Aquaro, S., Caruso, A., Iacopetta, D., Bonomo, M., Longo, P., Schols, D., & Sinicropi, M., 2018).
Hepatocarcinogen Binding : A study by Valero, Périn, and Zajdela (1983) found that 5,9-Dimethyl dibenzo[c,g]carbazole, a related compound, binds strongly to liver cytosolic proteins, specifically to glutathione-S-transferase, upon metabolic activation (Valero, D., Périn, F., & Zajdela, F., 1983).
Deep-Blue OLEDs : Zhang et al. (2018) developed novel deep-blue emitters based on a rigid skeleton that includes the 7,7-dimethyl-5-phenyl-5,7-dihydro indeno[2,1-b]carbazole unit. These emitters showed high quantum efficiency and excellent thermal stability in OLED applications (Zhang, Y. X., Yuan, Y., Wang, Q., Hu, Y., Khan, A., Jiang, Z. Q., & Liao, L., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7,7-dimethyl-5H-indeno[2,1-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N/c1-21(2)17-9-5-3-7-13(17)15-11-16-14-8-4-6-10-19(14)22-20(16)12-18(15)21/h3-12,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVZDBIKIOWDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=CC=CC=C5N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735373 | |
| Record name | 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257220-47-5 | |
| Record name | 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dihydro-7,7-dimethylindeno[2,1-b]carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Q1: How does the incorporation of 7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole (DMID) subunits influence the photophysical properties and performance of violet OLED emitters?
A1: Integrating DMID subunits into larger molecules like 1,3-bis[10,10-dimethyl-10H-indeno[2,1-b]]indolo[3,2,1-jk]indolo[1',2',3':1,7]indolo[3,2-b]carbazole (m-FLDID) offers several benefits for violet OLED performance:
- Enhanced Quantum Yield: DMID subunits effectively reduce nonradiative recombination rates, leading to improved photoluminescence quantum yield, meaning more efficient conversion of electrical energy into light. []
- Pure Violet Emission: The meta-oriented bis-fusion of DMID subunits in m-FLDID influences the distribution of frontier orbitals and restricts the π-conjugation chain. This results in a desirable narrow-band, pure violet emission. []
- High Efficiency: m-FLDID-based OLED devices have demonstrated external quantum efficiencies (EQE) exceeding 5% – a significant achievement for pure violet emitters. []
Q2: Can this compound be utilized in white OLEDs (WOLEDs), and what advantages does it offer?
A2: Yes, derivatives of DMID, like TRZ-CF (which incorporates DMID as the donor moiety), can be effectively utilized in WOLEDs.
- Efficient Blue Emission and Charge Transport: TRZ-CF demonstrates efficient blue emission with a high EQEmax of 20.0% and possesses excellent charge transport abilities. These properties make it suitable as both a host material and an emitter in WOLEDs. []
- Reduced Efficiency Roll-Off: Utilizing TRZ-CF as a host in a hybrid single-emitting layer WOLED, alongside a yellow phosphor, resulted in minimal efficiency roll-off (less than 2% at 10,000 cd/m2). This improvement is attributed to reduced exciton quenching and triplet-triplet annihilation within the light-emitting layer, facilitated by the TADF effect and bipolar property of TRZ-CF. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
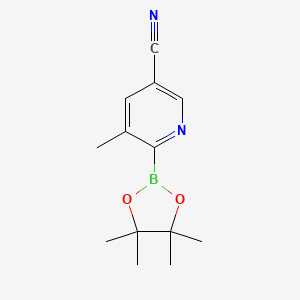

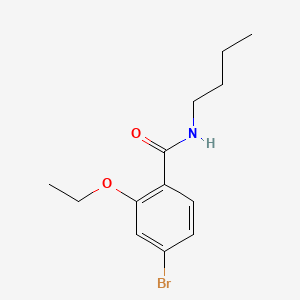
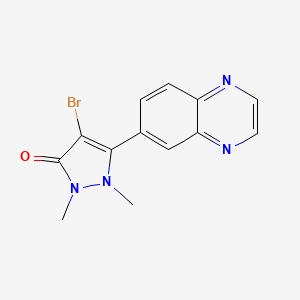


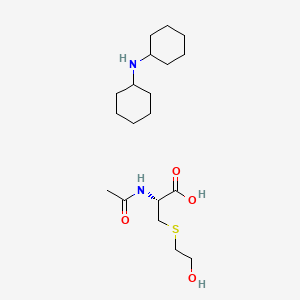
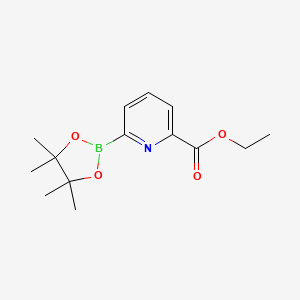

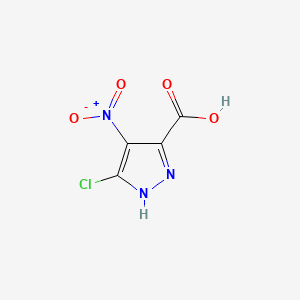

![3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B567186.png)
![5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B567187.png)

